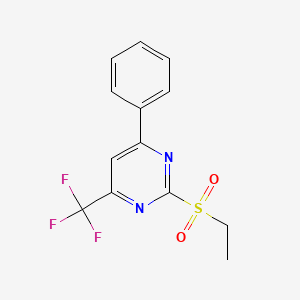

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Novel COX-2 Inhibitors

A series of compounds, including variants structurally similar to 2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, featuring a distinct arrangement of substituents compared to traditional 1,2-diarylheterocycle-based molecules, show promising pharmacokinetic profiles, brain penetration, and efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).

Nonlinear Optical (NLO) Properties

Pyrimidine derivatives, including those structurally related to this compound, have been explored for their nonlinear optical (NLO) properties. Density functional theory (DFT) calculations and time-dependent DFT (TDDFT) analysis have demonstrated the significant NLO character of these molecules, suggesting their potential for optoelectronic applications (Hussain et al., 2020).

Synthesis of Novel Imidazo Pyrimidine Compounds

The synthesis of novel imidazo[1,2-a]pyrimidine compounds has been achieved through the condensation of related precursors, including those similar to this compound. These compounds have been characterized and hold potential for further pharmacological exploration (Liu, 2013).

Antimicrobial Activity of Pyrimidine Derivatives

A series of pyrimidine derivatives, structurally akin to this compound, have been synthesized and evaluated for antimicrobial activities. These compounds have shown efficacy exceeding that of reference drugs against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Alsaedi et al., 2019).

Electrophilicity and GLP-1 Receptor Modulation

A study on 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP), a molecule with structural similarities to the subject compound, demonstrated its role as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). This research provides insight into the quantitative pharmacology of GLP-1R agonism, exploring the inherent electrophilicity of BETP and its metabolic stability (Eng et al., 2013).

Mecanismo De Acción

- Antiviral Action : Trifluridine primarily targets herpes simplex virus (HSV) types 1 and 2. It inhibits viral DNA synthesis by incorporating into the viral DNA during replication, leading to chain termination and preventing further viral replication .

- Anticancer Action : In the context of cancer therapy, trifluridine acts as a thymidine-based nucleoside metabolic inhibitor. It gets incorporated into cancer cell DNA during replication, disrupting DNA function and inhibiting cell proliferation .

- Antiviral Mode : Trifluridine is phosphorylated intracellularly to its active form, trifluridine triphosphate. This metabolite competes with thymidine triphosphate (TTP) for incorporation into viral DNA. Once incorporated, it lacks a 3’-OH group, preventing further DNA elongation .

- Anticancer Mode : Trifluridine, when incorporated into cancer cell DNA, interferes with DNA replication. It disrupts base pairing and inhibits DNA polymerase, leading to cell cycle arrest and apoptosis .

- Antiviral Pathway : Trifluridine inhibits viral DNA synthesis by disrupting the elongation process during replication. This affects viral gene expression and ultimately reduces viral load .

- Anticancer Pathway : Trifluridine’s incorporation into cancer cell DNA leads to replication errors, DNA damage, and cell death. It impacts tumor growth and metastasis .

- Anticancer Effects : Inhibition of cancer cell proliferation, impacting tumor growth and metastasis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

It is known that pyrimidine derivatives have broad pharmacological activities . They have been used in the development of more effective anti-tumor drugs . The antiproliferative activity of these compounds against human tumor cell lines has been evaluated .

Cellular Effects

It has been suggested that pyrimidine derivatives can have moderate anti-proliferative activities .

Metabolic Pathways

It is known that pyrimidine can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .

Propiedades

IUPAC Name |

2-ethylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2S/c1-2-21(19,20)12-17-10(9-6-4-3-5-7-9)8-11(18-12)13(14,15)16/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVPOGYCXMJHRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2803066.png)

![6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one](/img/structure/B2803067.png)

![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2803068.png)

![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol](/img/structure/B2803072.png)

![N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide](/img/structure/B2803075.png)

![2-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2803076.png)

![1-{1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2803077.png)

![N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2803078.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2803079.png)

![2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2803082.png)